1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol
Description
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is a tertiary amino alcohol characterized by a 2-methylpropan-2-ol (tert-butanol) backbone substituted with a cyclopentylmethylamino group. This structure combines a bulky aliphatic cycloalkyl moiety with a polar hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(cyclopentylmethylamino)-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(2,12)8-11-7-9-5-3-4-6-9/h9,11-12H,3-8H2,1-2H3 |
InChI Key |
YVEXZXAHQCYNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 2-Methylpropan-2-ol Derivatives
- Starting materials: 2-methylpropan-2-one (pinacolone) or its derivatives.
- Procedure: The ketone is reacted with cyclopentylmethylamine under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C).
- Outcome: Formation of the secondary amine 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol by reduction of the imine intermediate.
- Advantages: High selectivity, mild conditions, and good yields.
- Considerations: Control of reaction pH and stoichiometry is critical to avoid over-reduction or side reactions.
Nucleophilic Substitution on Epoxide Precursors
- Starting materials: 2-methylpropan-2-ol epoxide analogues or epichlorohydrin derivatives.
- Procedure: The nucleophilic amine (cyclopentylmethylamine) attacks the less hindered carbon of an epoxide ring, opening it to form the amino alcohol.
- Outcome: Direct formation of the target amino alcohol with retention of the hydroxyl group.
- Advantages: Stereospecific ring opening allows for stereochemical control.
- Considerations: Epoxide synthesis and handling require careful control; regioselectivity depends on substituent effects.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity: The cyclopentylmethyl group in the target compound increases hydrophobicity compared to dimethylamino (logP ≈ 0.5) or isobutylamino (logP ≈ 1.2) derivatives. This property is critical for blood-brain barrier penetration in neuropharmaceuticals . The dibenzylamino derivative (logP ≈ 3.5) exhibits even higher lipophilicity due to aromaticity but faces solubility limitations .
The tetrazolyl derivative’s planar heterocycle reduces steric hindrance, enabling coordination with metal ions in materials science .
Reactivity and Applications: The hydroxyl group in all compounds enables hydrogen bonding, enhancing solubility in polar solvents. Dibenzylamino and tetrazolyl derivatives show utility in coordination chemistry, whereas cyclopentylmethyl and isobutylamino variants are preferred in drug discovery for balanced solubility and permeability .
Research Insights
- Synthetic Utility: Cyclopentylmethyl-substituted amino alcohols are synthesized via nucleophilic substitution or reductive amination, with purification methods detailed in solvent handbooks .
- Crystallography : The tetrazolyl analog crystallizes in a hydrogen-bonded 3D network, highlighting structural versatility for material design .
- Toxicity: Linear alkylamino derivatives (e.g., dimethylamino) exhibit higher volatility and flammability (flash point ≈ 40°C) compared to bulkier analogs .
Biological Activity
1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H19NO, indicating the presence of a cyclopentyl group and an amino alcohol structure. This configuration allows for unique interactions with biological targets, contributing to its pharmacological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play critical roles in cell signaling and proliferation, particularly those involved in cancer progression.
- Modulation of Molecular Pathways : It affects various signaling pathways that regulate apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and inflammation, which are essential processes in cancer and other diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
In a notable study, the compound was found to significantly inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasiveness. The IC50 values reported were in the low micromolar range, indicating potent activity against these cancer cell lines .
Antimicrobial Properties
Preliminary studies have suggested that this compound possesses moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Case Studies
Case Study 1: Anticancer Efficacy
A comprehensive study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated a significant inhibition of cancer cell growth, with specific focus on the MCF-7 and A549 cell lines. The mechanism involved the induction of apoptosis through caspase activation, corroborating its potential as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against a panel of bacterial strains. The results demonstrated its efficacy in inhibiting bacterial growth, suggesting further exploration into its use as an antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing 1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol with high purity and yield?
- Methodological Answer : Synthesis typically involves reductive amination of 2-methylpropan-2-one with cyclopentylmethylamine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) under inert conditions. Key parameters include:
- Temperature : 0–5°C during reagent addition to minimize by-products like imine intermediates .
- Solvent : Polar aprotic solvents (e.g., THF) improve reaction homogeneity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .
Yield optimization requires strict control of stoichiometry (1:1.2 ketone-to-amine ratio) and post-reaction quenching with aqueous NH₄Cl to stabilize intermediates .
Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- A singlet for the tertiary alcohol (–OH) at δ 1.2–1.4 ppm .
- Multiplet peaks (δ 1.5–2.1 ppm) for the cyclopentylmethyl group .
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 186.2 ([M+H]⁺) confirms molecular weight .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···N interactions), critical for validating tertiary alcohol configuration .
Q. What are the solubility properties of this compound in aqueous two-phase systems (ATPS), and how do they inform purification strategies?
- Methodological Answer : The compound’s solubility is influenced by salting-out effects in ternary systems (e.g., water + Na₂SO₄ + 2-methylpropan-2-ol).
- Phase Separation : At 101.3 kPa, Na₂SO₄ induces liquid-liquid partitioning, enabling extraction into the alcohol-rich phase .
- Purification : Post-synthesis, ATPS extraction (using 20% w/w Na₂SO₄) followed by rotary evaporation isolates the compound with >95% purity .
Advanced Research Questions
Q. How does the cyclopentylmethyl substituent modulate the compound’s binding affinity to neurotransmitter receptors (e.g., GABAₐ or NMDA receptors)?
- Methodological Answer :
- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]muscimol for GABAₐ) quantify displacement efficacy.
- Cyclopentylmethyl’s lipophilicity enhances blood-brain barrier penetration, as shown in analogs with logP ≈ 2.1 .
- Docking Simulations : Molecular dynamics (AutoDock Vina) reveal hydrophobic interactions between the cyclopentyl group and receptor pockets (e.g., GABAₐ β-subunit) .
Q. What computational approaches are best suited to model the compound’s enantioselective interactions with enzymes like cytochrome P450?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates activation energies for oxidative pathways (e.g., N-dealkylation) .
- Molecular Dynamics (MD) : Simulates substrate-enzyme binding using CHARMM force fields.
- Key metrics: RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .
- In Silico Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies potential toxic metabolites (e.g., cyclopentylmethylamine) .
Q. How can kinetic studies resolve contradictions in reported biological activity data for this compound across different cell lines?
- Methodological Answer :
- Dose-Response Curves : IC₅₀ values (e.g., 50 µM in HEK293 vs. 120 µM in SH-SY5Y) suggest cell-specific uptake or metabolism .
- Metabolic Profiling : LC-MS/MS identifies cell line-dependent metabolites (e.g., glucuronidated vs. oxidized derivatives) .
- Inhibitor Co-treatment : Use of CYP450 inhibitors (e.g., ketoconazole) clarifies enzymatic contributions to activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
